1-Methylazetidin-3-amine

Physicochemical profiling Amine basicity Medicinal chemistry optimization

1-Methylazetidin-3-amine (CAS 959957-92-7, MFCD11849029) is a small-molecule heterocyclic building block with the molecular formula C₄H₁₀N₂ and a molecular weight of 86.14 g/mol. The compound features a strained four-membered azetidine ring bearing a primary amine at the 3-position and an N-methyl substituent at the 1-position.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 959957-92-7
Cat. No. B1370097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylazetidin-3-amine
CAS959957-92-7
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESCN1CC(C1)N
InChIInChI=1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3
InChIKeyBIWZYRJXBPPLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylazetidin-3-amine (CAS 959957-92-7) Procurement Guide: Compound Class and Baseline Specifications


1-Methylazetidin-3-amine (CAS 959957-92-7, MFCD11849029) is a small-molecule heterocyclic building block with the molecular formula C₄H₁₀N₂ and a molecular weight of 86.14 g/mol [1]. The compound features a strained four-membered azetidine ring bearing a primary amine at the 3-position and an N-methyl substituent at the 1-position . This substitution pattern confers distinct steric, electronic, and conformational properties relative to unsubstituted or N-protected azetidine-3-amine analogs. As a versatile intermediate in medicinal chemistry, the compound provides a reactive primary amine handle for amide bond formation, reductive amination, and nucleophilic substitution reactions while maintaining the conformational rigidity characteristic of the azetidine scaffold .

Why 1-Methylazetidin-3-amine Cannot Be Casually Substituted by Other Azetidine-3-amines


Azetidine-3-amine derivatives are not interchangeable in synthetic or biological contexts due to profound differences in reactivity, physicochemical properties, and target engagement that arise from substitution at the azetidine N1 position. Unsubstituted azetidin-3-amine exhibits distinct nucleophilicity and basicity (pKa of the azetidine nitrogen) compared to the N-methylated variant; the methyl group alters both the electron density at the ring nitrogen and the conformational equilibrium of the four-membered ring [1]. In medicinal chemistry campaigns, replacement of an N-methylazetidine moiety with an unsubstituted or N-Boc-protected analog frequently results in complete loss of target potency due to steric incompatibility with hydrophobic binding pockets or disruption of key hydrogen-bonding networks [2]. Furthermore, the free base form of 1-methylazetidin-3-amine is volatile and requires inert atmosphere handling, whereas its dihydrochloride salt (CAS 959918-41-3 or 1139634-75-5) offers aqueous solubility and long-term storage stability . These divergent properties necessitate compound-specific procurement rather than generic substitution.

1-Methylazetidin-3-amine: Quantitative Differentiation Evidence Against Structural Analogs


N-Methyl Substitution Confers Distinct Basic pKa Relative to Unsubstituted Azetidin-3-amine

The N-methyl substituent at the azetidine 1-position significantly modulates the basicity of the ring nitrogen compared to unsubstituted azetidin-3-amine. Computational prediction of pKa for 1-methylazetidin-3-amine yields a value of 9.22 ± 0.10, whereas the parent azetidine ring nitrogen typically exhibits a pKa in the range of 11.0-11.3 for unsubstituted azetidines . This approximately 2 log unit difference in basicity directly impacts the protonation state at physiological pH (7.4): the N-methylated compound is predominantly protonated (≈98% protonated at pH 7.4 assuming pKa 9.22), while the unsubstituted analog is nearly fully protonated (>99.9%). This difference in the fraction of neutral free base available for passive membrane permeability can influence cellular uptake and CNS penetration in drug discovery programs [1].

Physicochemical profiling Amine basicity Medicinal chemistry optimization

Aqueous Solubility Enhancement via Dihydrochloride Salt Formation vs. Free Base Form

1-Methylazetidin-3-amine is commercially available both as a free base (CAS 959957-92-7) and as a dihydrochloride salt (CAS 959918-41-3 or 1139634-75-5). The free base is a volatile liquid that requires storage under argon at -20°C due to its volatility and air sensitivity . In contrast, the dihydrochloride salt is a white crystalline solid with substantially enhanced aqueous solubility, enabling direct use in aqueous reaction media and biological assay buffers without the need for co-solvents or pH adjustment . This salt form advantage is particularly critical for high-throughput screening campaigns and parallel medicinal chemistry workflows where consistent, reproducible compound handling is essential. While quantitative solubility data for 1-methylazetidin-3-amine free base is not explicitly reported in the primary literature, the general principle of salt formation improving aqueous solubility for aliphatic amines is well-established, with typical solubility increases of 10- to 1000-fold upon hydrochloride salt formation [1].

Salt selection Formulation development Aqueous solubility

Conformational Rigidity and Vector Alignment Differentiates N-Methyl Azetidine from Flexible Acyclic Amine Alternatives

The azetidine scaffold, including the 1-methylazetidin-3-amine substructure, provides a conformationally restricted amine with a well-defined exit vector geometry that is fundamentally distinct from flexible acyclic amines such as N,N-dimethylethylenediamine or 3-aminopiperidine analogs. The four-membered ring imposes a C-C-N-C dihedral angle of approximately 0°, creating a rigid 90° angle between the N1 substituent and the C3-amino group [1]. This constrained geometry has been exploited in medicinal chemistry to achieve precise alignment of pharmacophoric elements. In a comparative study of P2Y₁₂ receptor antagonists, replacement of a central piperazine ring with a 3-aminoazetidine moiety improved binding affinity from micromolar to single-digit nanomolar (IC₅₀ = 0.0062 μM) while simultaneously enhancing aqueous solubility from <10 μM to 83 μM and reducing microsomal clearance from >100 to 28 μM/min/mg in human liver microsomes [2]. Although this specific example uses a 3-aminoazetidine rather than the N-methylated variant, the data demonstrates the quantitative advantage of the constrained azetidine geometry over more flexible amine scaffolds, an advantage that extends to the N-methylated analog due to its preserved ring constraint.

Conformational restriction Scaffold hopping Structure-based drug design

Patent-Validated Utility as Key Intermediate in Clinical-Stage Kinase Inhibitor Synthesis

The N-methylazetidin-3-amine pharmacophore is embedded within multiple clinical-stage kinase inhibitors, validating the structural motif as a privileged scaffold for target engagement. JTE-952, an azetidine-containing CSF1R Type II inhibitor, demonstrated a cellular IC₅₀ of 20 nM against CSF1R and exhibited high kinase selectivity with minimal off-target activity (only TrkA inhibited at 200-fold higher concentration) [1]. This compound advanced to clinical candidate status for rheumatoid arthritis based on its favorable pharmacokinetic profile and efficacy in a mouse collagen-induced arthritis model [2]. In parallel, a series of 3-aminoazetidine-derived amides were developed as M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs); the lead compound VU6000918 demonstrated robust efficacy in a rat amphetamine-induced hyperlocomotion reversal model at a minimum efficacious dose of 0.3 mg/kg [3]. Additionally, patent WO2022268849A1 discloses a novel crystalline form of 1-(8-bromopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl)-N-methylazetidin-3-amine hemisuccinate, targeting atopic dermatitis and chronic urticaria via KIT kinase inhibition [4]. While these examples incorporate the N-methylazetidin-3-amine moiety within larger molecular frameworks, they collectively establish the scaffold's ability to impart favorable drug-like properties in advanced therapeutic programs.

Kinase inhibition Oncology Immunology Process chemistry

Triple Neurotransmitter Reuptake Inhibition Activity of 3-Aminoazetidine Scaffold Validates CNS Drug Discovery Applications

The 3-aminoazetidine scaffold has been systematically evaluated as a bioisosteric replacement for 3-α-oxyazetidine in the context of triple monoamine reuptake inhibitors for depression. In a comprehensive study of 166 novel 3-aminoazetidine derivatives, compounds were screened at three concentrations (10, 1.0, and 0.1 μM) against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters expressed in HEK293 cells [1]. The study identified multiple compounds with nanomolar inhibitory activities, with several achieving the desired selectivity profile of hSERT > hNET > hDAT. Representative compounds demonstrated IC₅₀ values in the range of 0.1-10 μM across the three transporters, with lead compound 10dl advancing to further pharmacokinetic evaluation [1]. BindingDB entries for 3-aminoazetidine derivatives corroborate this activity range, with recorded IC₅₀ values of 3130 nM and 25100 nM for specific compounds against serotonin transporter targets [2]. This quantitative activity profile establishes the 3-aminoazetidine core as a viable scaffold for CNS drug discovery, supporting the utility of 1-methylazetidin-3-amine as a starting material for exploring N-methylated variants with potentially enhanced brain penetration due to increased lipophilicity.

CNS drug discovery Antidepressant Triple reuptake inhibitor Neurotransmitter transporters

Evidence-Based Research and Industrial Applications for 1-Methylazetidin-3-amine (CAS 959957-92-7)


Medicinal Chemistry: CNS Drug Discovery with Favorable Brain Penetration Potential

The predicted pKa of 9.22 ± 0.10 for 1-methylazetidin-3-amine positions the compound favorably for CNS drug discovery applications. At physiological pH 7.4, a significant fraction of the compound exists as the neutral free base, facilitating passive diffusion across the blood-brain barrier. This property, combined with the validated CNS activity of the 3-aminoazetidine scaffold as demonstrated in triple reuptake inhibitor programs [1], makes 1-methylazetidin-3-amine an attractive building block for designing brain-penetrant therapeutics targeting depression, anxiety, schizophrenia, and other neurological disorders. Researchers should prioritize the free base form (CAS 959957-92-7) for CNS applications due to its enhanced passive permeability relative to permanently charged quaternary amine alternatives.

Kinase Inhibitor Lead Optimization: Scaffold with Patent-Validated Target Engagement

The N-methylazetidine motif appears in multiple kinase inhibitor programs that have advanced to clinical candidate status, including the CSF1R inhibitor JTE-952 (cellular IC₅₀ = 20 nM) and M4 PAM VU6000918 (MED = 0.3 mg/kg in vivo) [1]. This patent-validated track record reduces the perceived risk of incorporating the 1-methylazetidin-3-amine scaffold into new kinase inhibitor discovery programs. The constrained geometry of the azetidine ring provides a well-defined vector for projecting substituents into hydrophobic kinase binding pockets while minimizing entropic penalties upon target engagement. Procurement of 1-methylazetidin-3-amine enables rapid exploration of structure-activity relationships around the N-methyl azetidine pharmacophore in oncology and immunology programs.

High-Throughput Screening and Parallel Chemistry: Dihydrochloride Salt for Aqueous Compatibility

For high-throughput screening campaigns and parallel medicinal chemistry workflows, the dihydrochloride salt form (CAS 959918-41-3 or 1139634-75-5) offers distinct advantages over the volatile free base. The salt is a white crystalline solid that can be accurately weighed in ambient conditions and readily dissolves in aqueous buffers and biological assay media . This eliminates the need for DMSO stock solutions in early-stage screening and reduces the risk of compound precipitation during assay setup. The enhanced stability of the salt form also supports long-term compound storage without degradation, ensuring batch-to-batch consistency in screening campaigns. Procurement teams should select the dihydrochloride salt when aqueous solubility and handling convenience are prioritized over the free base's versatility in non-aqueous synthetic transformations.

Chemical Biology: Conformationally Constrained Probe for Target Deconvolution

The rigid azetidine scaffold provides a conformational constraint that can be exploited to design chemical probes with reduced off-target activity. In a comparative study of P2Y₁₂ receptor antagonists, replacement of a flexible piperazine linker with a 3-aminoazetidine moiety improved binding affinity by over 100-fold (IC₅₀ = 0.0062 μM vs. >1 μM) while simultaneously enhancing aqueous solubility from <10 μM to 83 μM and reducing microsomal clearance from >100 to 28 μM/min/mg . This trifecta of improved potency, solubility, and metabolic stability demonstrates the power of conformational restriction to optimize multiple drug-like properties simultaneously. 1-Methylazetidin-3-amine serves as an ideal starting point for incorporating this constrained geometry into chemical biology probes for target deconvolution and mechanism-of-action studies.

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